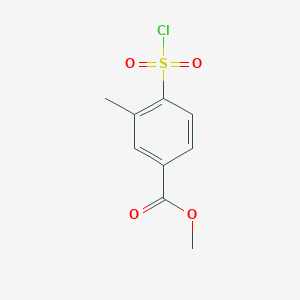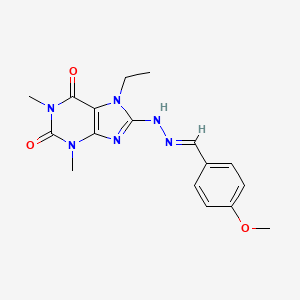
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ITF2357 and is a member of the class of compounds known as histone deacetylase inhibitors (HDAC inhibitors). HDAC inhibitors have been shown to have a wide range of potential therapeutic applications, including in the treatment of cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. The crystal structure of the compound was also analyzed, indicating its potential in cancer research (Sharma et al., 2018).
Polymer and Materials Science
In the field of materials science, the compound's derivatives have been utilized in the synthesis of advanced materials. Batibay et al. (2020) developed a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator using a derivative of the compound. This initiative showcases the use of the compound in creating novel materials with enhanced thermal stability and robust polymer/filler networks (Batibay et al., 2020).
Green Chemistry
The compound's analogues have also been explored in green chemistry. Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, demonstrating the compound's role in sustainable pharmaceutical development (Reddy et al., 2014).
Antimicrobial and Antioxidant Applications
Cakmak et al. (2022) investigated a novel heterocyclic amide derivative related to the compound for its antimicrobial and antioxidant properties. This study highlights the potential of such compounds in developing new antimicrobial agents with significant activity against various bacterial strains and yeasts, as well as their moderate antioxidant activity (Cakmak et al., 2022).
DNA-Binding Applications
In the realm of biotechnology, derivatives of the compound have been applied in DNA-binding studies. Carreon et al. (2014) synthesized a cationic polythiophene derivative for potential use as a theranostic gene delivery vehicle, showcasing the compound's relevance in gene therapy research (Carreon et al., 2014).
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2S/c1-13(2)15-3-5-16(6-4-15)24-10-17(23)22(12-18(19,20)21)9-14-7-8-25-11-14/h3-8,11,13H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMPRGFNMTJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide](/img/structure/B2961430.png)


![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)

![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)

![6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone](/img/structure/B2961439.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961440.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)